4-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione
Description
The exact mass of the compound this compound is 444.18714931 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-17-9-12-20(13-10-17)16-28-26-24(22-7-5-4-6-8-23(22)32-26)25(30)29(27(28)31)21-14-11-18(2)19(3)15-21/h9-15H,4-8,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYXOAYPXIFNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is and it has a molecular weight of 500.64 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to the target compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown promising results against various bacterial strains and fungi .
2. Enzyme Inhibition
The compound's potential as an inhibitor of monoamine oxidase (MAO) enzymes has been highlighted in research focusing on its analogs. Inhibitory assays demonstrated that certain derivatives possess considerable inhibitory activity against MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters .
3. Antitumor Activity
Research has also pointed to the antitumor potential of related compounds. For example, studies on thiadiazole derivatives have shown their ability to inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest .
Case Study 1: MAO Inhibition
In a study examining the inhibition profiles of various thiadiazole derivatives, one compound demonstrated an IC50 value of against MAO-A, indicating potent inhibitory effects . Molecular docking studies revealed that these compounds interact favorably with the enzyme's active site.
Case Study 2: Antimicrobial Efficacy
A series of synthesized compounds based on the target structure were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results showed that certain modifications significantly enhanced their efficacy compared to standard antibiotics .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Binding: The binding affinity to MAO enzymes suggests that structural features play a crucial role in determining inhibitory potency.
- Cellular Uptake: The lipophilicity imparted by the aromatic groups may facilitate cellular uptake, enhancing bioavailability.
- Reactive Oxygen Species (ROS) Modulation: Some derivatives have been shown to modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
